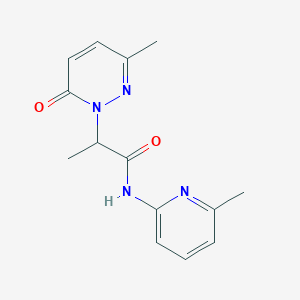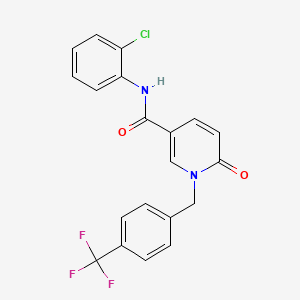
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide is a chemical compound that belongs to the class of pyridazine derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Synthesis of Pyridazinone Derivatives : A study by Ibrahim and Behbehani (2014) established a general route for synthesizing a novel class of pyridazin-3-one derivatives. This synthesis pathway involves the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, leading to the formation of pyridazin-3-one derivatives with excellent yield. This foundational research opens up avenues for creating derivatives of complex pyridazine compounds, including "2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide" for various applications (Ibrahim & Behbehani, 2014).
Potential Biological Activities
- Antagonistic Properties : Hutchinson et al. (2003) identified a potent and selective antagonist of the alpha(v)beta(3) receptor, highlighting the therapeutic potential of pyridazine derivatives in the treatment and prevention of osteoporosis. This study showcases the biological relevance of pyridazine-based compounds in developing new treatments for bone-related diseases (Hutchinson et al., 2003).
Antimicrobial and Antioxidant Activities
- Antifungal and Antibacterial Properties : The study by Xiao et al. (2014) on secondary metabolites from the endophytic Botryosphaeria dothidea demonstrated significant antifungal and antibacterial activities of pyridone derivatives. These findings suggest the potential use of "2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide" in developing antimicrobial agents (Xiao et al., 2014).
Propiedades
IUPAC Name |
2-(3-methyl-6-oxopyridazin-1-yl)-N-(6-methylpyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-9-5-4-6-12(15-9)16-14(20)11(3)18-13(19)8-7-10(2)17-18/h4-8,11H,1-3H3,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFNTSUHPGVNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2936750.png)
![2-{(E)-[(3-bromophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2936751.png)
![2,4-dichloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2936755.png)



![N-[2-(2-Chlorophenyl)-2-methoxyethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2936759.png)

![3-(ethylsulfanyl)-5H,6H,7H,8H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B2936761.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2936762.png)
![7-[3-(benzyloxy)phenyl]-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2936763.png)

![5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2936766.png)